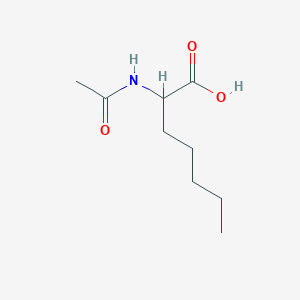

2-Acetamidoheptanoic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

5440-34-6 |

|---|---|

Formule moléculaire |

C9H17NO3 |

Poids moléculaire |

187.24 g/mol |

Nom IUPAC |

2-acetamidoheptanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-3-4-5-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) |

Clé InChI |

JQNINXWVTUYYQS-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=O)O)NC(=O)C |

SMILES canonique |

CCCCCC(C(=O)O)NC(=O)C |

Autres numéros CAS |

5440-34-6 |

Séquence |

X |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for 2 Acetamidoheptanoic Acid

Chemical Synthesis Approaches

Chemical synthesis provides a range of versatile and well-established methods for producing 2-Acetamidoheptanoic acid. These approaches often involve the direct modification of a precursor or the construction of the carbon backbone followed by functional group manipulations.

Acetylation Reactions of 2-Aminoheptanoic Acid Precursors

The most direct chemical route to this compound is the acetylation of its parent amino acid, 2-aminoheptanoic acid. nih.gov This reaction involves the formation of an amide bond between the amino group of the precursor and an acetyl group donor. Standard acylation methods are generally effective for this transformation. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. smolecule.comwikipedia.org The reaction is typically performed in a suitable solvent, and the conditions can be adjusted to optimize the yield and purity of the final product. For instance, the N-acetylation of 6-aminohexanoic acid, a similar long-chain amino acid, has been successfully achieved using acetic anhydride. mdpi.com

| Reagent | Typical Reaction Conditions | Notes |

| Acetic Anhydride | Often used with a base (e.g., pyridine) or in aqueous bicarbonate solution (Schotten-Baumann conditions) to neutralize the acetic acid byproduct. | A common and cost-effective method. |

| Acetyl Chloride | Typically requires a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent to scavenge the HCl byproduct. | Highly reactive, but generates corrosive HCl. |

| Trifluoroacetic Anhydride (TFAA) | Used for creating N-trifluoroacetyl derivatives, which can sometimes be precursors themselves. acs.org | The trifluoroacetyl group can be removed or replaced under specific conditions. acs.org |

This table provides an overview of common reagents for the acetylation of amino acids, applicable to the synthesis of this compound.

Stereoselective Synthesis of Enantiomeric Forms

Producing specific enantiomers (either (R)- or (S)-2-Acetamidoheptanoic acid) requires stereoselective synthesis strategies. upol.cz As the biological activity of chiral molecules often resides in a single enantiomer, these methods are of significant importance.

Several key strategies exist for achieving enantioselectivity in amino acid synthesis:

Asymmetric Hydrogenation : This method often involves the hydrogenation of a prochiral precursor, such as a (Z)-N-acetyldehydroamino ester, using a chiral catalyst. Rhodium-phosphine complexes, like those with Duanphos as a ligand, have demonstrated high efficiency and enantioselectivity for producing various non-natural α-amino acids. rsc.org

Chiral Auxiliaries : An enantiopure auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Phase-Transfer Catalysis : The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts can facilitate the asymmetric alkylation of glycine (B1666218) Schiff bases to produce β-branched α-amino acids with high stereoselectivity. organic-chemistry.org This approach allows for the synthesis of all possible stereoisomers. organic-chemistry.org

Chiral Lewis Acids : Chiral Lewis acids can be used to control the stereochemistry of reactions. For example, they can mediate the enantioselective addition of radicals to dehydroalanine (B155165) derivatives, followed by a hydrogen atom transfer to yield α-amino acids with good to excellent enantioselectivity. researchgate.net

| Method | Key Principle | Example Catalyst/Reagent | Typical Outcome |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamide precursor using a chiral catalyst. rsc.org | Rhodium-Duanphos complex. rsc.org | Excellent yields and high enantiomeric excess (ee). rsc.org |

| Chiral Auxiliaries | A removable chiral group directs the stereochemistry of a reaction. ethz.ch | Evans auxiliaries (chiral oxazolidinones). | High diastereoselectivity, which translates to high enantioselectivity after auxiliary removal. |

| Phase-Transfer Catalysis | A chiral catalyst transports a reactant between phases, enabling asymmetric bond formation. organic-chemistry.org | Chiral quaternary ammonium bromide with 18-crown-6. organic-chemistry.org | High enantio- and diastereoselectivities. organic-chemistry.org |

| Radical Addition with Chiral Lewis Acid | A chiral Lewis acid complexes with the substrate to control the facial selectivity of radical attack. researchgate.net | Mg(ClO₄)₂ with a chiral bisoxazoline ligand. researchgate.net | Good to excellent enantioselectivity (up to 90% ee). researchgate.net |

This table summarizes key methods for the stereoselective synthesis of amino acids, which can be adapted for producing enantiopure this compound.

Multi-step Organic Synthesis Pathways Involving Chain Elongation

Instead of starting with 2-aminoheptanoic acid, this compound can be built from smaller, more readily available starting materials through multi-step syntheses. vapourtec.comyoutube.com These pathways often involve creating the seven-carbon chain as a key step.

A general strategy could involve:

Chain Elongation : Starting with a shorter alkyl halide, an acetylide anion (from acetylene) can be used in an SN2 reaction to add two carbons. youtube.com

Functional Group Transformation : The resulting terminal alkyne can be converted to other functional groups. For instance, hydroboration-oxidation would yield an aldehyde. youtube.com

Introduction of the Amino Group : The amino group can be introduced via methods such as reductive amination of a corresponding α-keto acid or α-keto ester.

Acetylation : The final step would be the acetylation of the newly formed amino group as described in section 2.1.1.

The reverse beta-oxidation pathway, a biological process for chain elongation, provides a conceptual model for how fatty acid chains are built two carbons at a time, a principle that can be mimicked in synthetic chemistry. nih.gov

Protecting Group Strategies in Synthesis

In multi-step syntheses, it is often crucial to temporarily block, or "protect," reactive functional groups to prevent them from participating in unwanted side reactions. organic-chemistry.org For the synthesis of this compound or its precursors, both the amino and carboxylic acid groups may require protection.

Amino-Protecting Groups : The amino group is nucleophilic and must often be protected during reactions involving strong electrophiles. Common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com The choice of protecting group depends on the reaction conditions of the subsequent steps. For example, the Boc group is stable to bases but is readily removed by acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is stable to acid but is cleaved by mild bases like piperidine. organic-chemistry.orgcreative-peptides.com This differential stability allows for "orthogonal protection," where one group can be removed without affecting the other. organic-chemistry.orgiris-biotech.de

Carboxyl-Protecting Groups : The carboxylic acid group is acidic and can interfere with base-catalyzed reactions. It is often converted into an ester, such as a tert-butyl (tBu) or benzyl (B1604629) (Bzl) ester, to mask its acidity. creative-peptides.comug.edu.pl These groups can be removed under specific conditions—tBu esters are cleaved by acid, while Bzl esters are typically removed by hydrogenolysis. peptide.com

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA). creative-peptides.compeptide.com |

| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine). creative-peptides.com |

| Amino Group | Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (H₂/Pd) or HBr/AcOH. creative-peptides.com |

| Carboxyl Group | tert-Butyl ester | OtBu | Strong acid (e.g., TFA). creative-peptides.com |

| Carboxyl Group | Benzyl ester | OBzl | Catalytic hydrogenation (H₂/Pd). iris-biotech.de |

This table details common protecting groups for amino and carboxyl functionalities relevant to the synthesis of this compound and its intermediates.

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Biocatalysts can operate under mild conditions, often in aqueous environments, and can exhibit high chemo-, regio-, and enantioselectivity. nih.govd-nb.info

Biocatalytic Pathways for Acetylation

The acetylation of 2-aminoheptanoic acid can be achieved using enzymes, providing a direct route to this compound. Acyltransferases and aminoacylases are two classes of enzymes well-suited for this purpose.

Acyltransferases : An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be a versatile and chemoselective enzyme for the N-acylation of various primary amines in water. unimi.it It can utilize acyl donors like vinyl acetate (B1210297) to achieve excellent yields in short reaction times at room temperature. unimi.it This enzyme is particularly attractive as it is not cofactor-dependent. unimi.it

Aminoacylases : Aminoacylases (EC 3.5.1.14) have also been explored for the N-acylation of amino acids. d-nb.info For example, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of the α-amino group of various L-amino acids. nih.gov Similarly, acylase I from pig kidney has been used for the synthesis of N-acyl-L-amino acids. researchgate.net These enzymatic systems provide a promising alternative to chemical methods like the Schotten-Baumann reaction. nih.gov

| Enzyme | Source Organism | Acyl Donor Example | Key Features |

| Acyltransferase (MsAcT) | Mycobacterium smegmatis | Vinyl acetate | High chemoselectivity for N-acetylation in aqueous media; efficient at room temperature. unimi.it |

| Aminoacylase (B1246476) | Streptomyces ambofaciens | Undecylenoic acid | Catalyzes selective acylation of the α-amino group of various L-amino acids. nih.gov |

| Acylase I | Pig Kidney | Various fatty acids | Capable of synthesizing N-medium- and long-chain acyl-L-amino acids via reverse hydrolysis. researchgate.net |

This table highlights enzymes that can be utilized for the biocatalytic synthesis of N-acyl amino acids, including this compound.

Enzyme Screening and Engineering for Specific Synthesis

The biocatalytic synthesis of N-acyl amino acids, including this compound, is a desirable alternative to traditional chemical methods, which may involve harsh conditions or toxic reagents. nih.govresearchgate.net Enzymes such as aminoacylases, lipases, and N-acyl amino acid synthases (NAS) are key to these green chemistry approaches. researchgate.netuni-duesseldorf.ded-nb.info

Enzyme Screening: The initial step in developing a biocatalytic process is often the screening of a diverse panel of existing enzymes to identify candidates with activity towards the target substrates, in this case, a heptanoic acid derivative and an amino group source. High-throughput screening methods, such as those employing microfluidic droplets or 96-well plate assays, enable the rapid evaluation of large enzyme libraries. uni-duesseldorf.dersc.org For instance, screening kits containing a variety of engineered enzymes like ketoreductases (KREDs), esterases, and nitrilases are commercially available and offer a starting point for identifying suitable biocatalysts. codexis.com The selection process would focus on enzymes that can efficiently acylate 2-aminoheptanoic acid or selectively hydrolyze a racemic N-acetyl-2-aminoheptanoic acid mixture.

Enzyme Engineering: Once a promising enzyme is identified, its properties can be further enhanced through protein engineering. Techniques such as directed evolution and site-directed mutagenesis are used to improve substrate specificity, activity, stability, and stereoselectivity. rsc.org For example, the substrate specificity of an N-acyl-amino acid synthase could be engineered to preferentially accept heptanoyl-CoA or a similar acyl donor for the acylation of an amino acid. While specific research on engineering enzymes for this compound is not widely published, studies on homologous enzymes provide a clear precedent. For example, the TamA ANL domain, an adenylating enzyme, has shown promiscuity that could be exploited and engineered for the synthesis of various N-acyl amides. rsc.org

Below is a table summarizing enzymes and screening approaches relevant to N-acyl amino acid synthesis:

Table 1: Enzymes and Screening for N-Acyl Amino Acid Synthesis

| Enzyme Class | Typical Reaction | Screening/Engineering Approach | Relevant Findings |

|---|---|---|---|

| Aminoacylases | Hydrolysis of N-acyl-amino acids or reverse synthesis (acylation) | Screening of microbial aminoacylases (e.g., from Streptomyces or Burkholderia) for synthetic activity. uni-duesseldorf.de | Have been successfully used for the synthesis of various N-acyl-L-amino acids. uni-duesseldorf.ded-nb.info |

| Lipases | Transesterification or aminolysis | Screening of commercial lipase (B570770) preparations (e.g., from Candida antarctica or Rhizomucor miehei) for acylation of amino acids. d-nb.infounipd.it | Genetically modified lipases have shown improved yields (up to 80%) in N-acyl glycine synthesis. d-nb.info |

| N-Acyl Amino Acid Synthases (NAS) | ATP-dependent condensation of a fatty acid and an amino acid | Metagenomic screening to discover novel NAS enzymes with varying substrate selectivity. researchgate.net | Microbial NAS enzymes have been expressed in E. coli to produce N-acyl-amino acids. researchgate.net |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective pathways to complex molecules. escholarship.orgunimi.it This approach is particularly useful for producing chiral compounds like this compound, where an enzymatic step can introduce stereoselectivity, and chemical steps can be used for precursor synthesis or final modifications. rug.nl

A common chemoenzymatic strategy for N-acyl amino acids involves the enzymatic resolution of a racemic mixture. For example, racemic 2-aminoheptanoic acid can be chemically acetylated to produce racemic N-acetyl-2-aminoheptanoic acid. Then, an enantioselective aminoacylase is used to specifically hydrolyze one of the enantiomers (e.g., the L-enantiomer) back to L-2-aminoheptanoic acid, leaving the unreacted D-N-acetyl-2-aminoheptanoic acid. d-nb.info The two components can then be separated.

Another approach is dynamic kinetic resolution (DKR), which can theoretically convert 100% of the racemic starting material into the desired enantiomerically pure product. unimi.it In a DKR process for this compound, the enzymatic acylation of racemic 2-aminoheptanoic acid would be coupled with an in-situ racemization of the unreacted amino acid enantiomer. Lipases are often employed in such resolutions. unipd.it

A multi-enzyme cascade in a one-pot reaction is another powerful chemoenzymatic method. escholarship.org For the synthesis of this compound, this could involve:

An enzyme to activate the heptanoic acid (e.g., forming heptanoyl-CoA).

An N-acyltransferase to transfer the heptanoyl group to an amino acid.

Cofactor regeneration systems if necessary. nih.gov

An example of a chemoenzymatic process for a different complex molecule involved the use of a one-pot multienzyme (OPME) system for glycosylation, followed by chemical acylation to form the final product. escholarship.org A similar concept could be applied to this compound.

Asymmetric Synthesis and Stereochemical Control

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. slideshare.netscribd.com This is paramount for pharmacologically active molecules, where different stereoisomers can have vastly different biological activities. For this compound, controlling the stereocenter at C2 is the primary goal.

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. princeton.edu This can be achieved through organocatalysis or metal-based catalysis.

Organocatalysis: Chiral amines or Brønsted acids can be used to catalyze reactions with high enantioselectivity. mdpi.com For instance, the formation of an iminium ion from an α,β-unsaturated aldehyde and a chiral amine can activate the substrate for an enantioselective addition reaction. princeton.edumdpi.com While a direct application to this compound synthesis is not explicitly detailed in the provided search results, the principles can be applied. A potential route could involve the asymmetric reduction of an N-acetyl-2-amino-2-heptenoic acid precursor, catalyzed by a chiral catalyst.

Metal-based Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenations, oxidations, and C-C bond-forming reactions. For the synthesis of this compound, a key step could be the asymmetric hydrogenation of an enamide precursor, such as N-acetyl-2-amino-2-heptenoic acid. Catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands are well-established for this type of transformation.

The table below summarizes some general approaches in enantioselective catalysis that are applicable to the synthesis of chiral amino acid derivatives.

Table 2: Enantioselective Catalysis Approaches

| Catalysis Type | Catalyst Example | Potential Application for this compound | Key Feature |

|---|---|---|---|

| Organocatalysis (Iminium Ion) | Chiral secondary amines (e.g., Jørgensen–Hayashi catalyst) mdpi.com | Asymmetric conjugate addition to an α,β-unsaturated precursor. | LUMO-lowering activation of α,β-unsaturated aldehydes or ketones. princeton.edu |

| Organocatalysis (Brønsted Acid) | Chiral phosphoric acids (e.g., BINOL-derived) nih.gov | Catalytic enantioselective additions to imines. | Activation of electrophiles through hydrogen bonding. mdpi.com |

Diastereoselective Synthetic Methodologies

Diastereoselective synthesis is employed when a molecule with multiple stereocenters is being created, and the goal is to control the relative configuration between them. nih.govrsc.org For a molecule like this compound, which has only one stereocenter, this section is more relevant when the synthesis starts from a chiral precursor or uses a chiral auxiliary, creating a diastereomeric intermediate.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

A common strategy involves attaching a chiral auxiliary, such as a chiral oxazolidinone or a camphorsultam, to a carboxylic acid precursor. wikipedia.org For example, heptanoic acid could be coupled to a chiral oxazolidinone. The resulting intermediate would then undergo a diastereoselective amination at the α-position. The steric bulk of the auxiliary would direct the incoming amino group to one face of the molecule, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 2-aminoheptanoic acid, which can then be acetylated.

Substrate-Controlled Diastereoselection: In some cases, an existing stereocenter in the starting material can direct the formation of a new stereocenter. While not directly applicable to a simple molecule like this compound, this principle is fundamental in the synthesis of more complex natural products.

A hypothetical diastereoselective route using a chiral auxiliary is outlined below:

Coupling: Heptanoyl chloride is reacted with a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyloxazolidinone, to form an N-acyl oxazolidinone.

Enolate Formation: The N-acyl oxazolidinone is treated with a base like lithium diisopropylamide (LDA) to form a chiral enolate.

Diastereoselective Electrophilic Amination: The chiral enolate is reacted with an electrophilic nitrogen source (e.g., a diazo compound or an azodicarboxylate derivative). The chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thus creating a new stereocenter with a specific configuration relative to the auxiliary.

Auxiliary Removal: The chiral auxiliary is cleaved (e.g., by hydrolysis) to afford the enantiomerically enriched 2-aminoheptanoic acid, which is then acetylated to give the final product, this compound.

This method allows for the creation of the C2 stereocenter with a high degree of stereochemical control, guided by the temporary presence of the chiral auxiliary. wikipedia.org

Metabolic Pathways and Biotransformation Studies of 2 Acetamidoheptanoic Acid

Biosynthetic Routes

The biosynthesis of 2-Acetamidoheptanoic acid in biological systems has not been explicitly detailed. However, based on known enzymatic reactions for similar molecules, plausible pathways can be proposed. The formation of this compound likely involves the convergence of fatty acid and amino acid metabolic pathways.

Precursor Utilization in Biological Systems

The synthesis of this compound would logically require two primary precursors: a seven-carbon fatty acid (heptanoic acid) and an amino group, along with an acetyl group donor.

Heptanoic Acid: As a medium-chain fatty acid, heptanoic acid can be derived from the diet or synthesized de novo. In biological systems, fatty acid synthesis typically produces even-chain fatty acids. However, odd-chain fatty acids like heptanoic acid can be formed, often initiating from propionyl-CoA.

Amino Group Donor: The amino group at the second carbon position could be introduced via a transamination reaction. A likely donor for this amino group would be an amino acid such as glutamate (B1630785) or alanine, which are common participants in transamination reactions.

Acetyl Group Donor: The acetyl group is typically supplied by acetyl-coenzyme A (acetyl-CoA), a central molecule in metabolism derived from the breakdown of carbohydrates, fats, and proteins. nih.gov

The proposed biosynthetic pathway would therefore involve the amination of a heptanoic acid derivative, followed by N-acetylation.

Enzymatic Machinery Involved in De Novo Synthesis

The de novo synthesis of this compound would likely be a multi-step process catalyzed by several enzymes.

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. While it primarily produces palmitic acid, modifications to this pathway could potentially lead to the formation of heptanoic acid.

Transaminase (Aminotransferase): An aminotransferase could catalyze the transfer of an amino group from an amino acid to a keto-acid precursor of heptanoic acid, such as 2-oxoheptanoic acid. For instance, a transaminase from Chromobacterium violaceum has been used for the biocatalytic production of (S)-2-aminooctanoic acid, a structurally similar fatty amino acid. nih.gov

N-acetyltransferase: Once the amino group is in place, an N-acetyltransferase would catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of 2-aminoheptanoic acid, forming this compound. nih.gov This class of enzymes is known to be involved in the acetylation of a wide range of substrates.

Catabolic Pathways and Degradation Mechanisms

The breakdown of this compound is expected to proceed through enzymatic hydrolysis of the amide bond, followed by the metabolism of the resulting components.

Biodegradation by Microorganisms

Microorganisms possess a diverse array of enzymes capable of degrading a wide variety of organic compounds, including N-acyl amino acids. It is plausible that certain soil or gut bacteria could utilize this compound as a carbon and nitrogen source. The initial step in microbial degradation would likely be the hydrolysis of the acetamido group. The resulting heptanoic acid and acetate (B1210297) could then enter central metabolic pathways. For instance, studies on marine sediments have shown that microbial activity is reflected in the degradation and resynthesis of amino acids. frontiersin.org

Enzymatic Hydrolysis and Deacetylation Processes

The primary catabolic step for this compound in mammalian systems is expected to be the hydrolysis of the N-acetyl group, a process known as deacetylation. This reaction would yield heptanoic acid and acetamide, which can be further hydrolyzed to acetate and ammonia.

Several enzymes are known to catalyze the hydrolysis of N-acyl amino acids:

Acylase I (Aminoacylase): This enzyme exhibits broad substrate specificity and catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. harvard.edu It is involved in the intracellular catabolism of N-acetylated amino acids. dss.go.th Given its activity on a variety of N-acyl amino acids, it is a strong candidate for the deacetylation of this compound.

Fatty Acid Amide Hydrolase (FAAH): FAAH is another key enzyme in the degradation of N-acyl amides, including N-acyl amino acids. nih.govnih.gov It has been shown to hydrolyze a range of N-acyl amino acids and could potentially act on this compound. nih.gov

The relative contribution of these enzymes to the in vivo deacetylation of this compound would depend on tissue distribution and substrate specificity.

| Enzyme | Typical Substrates | Potential Role in this compound Metabolism |

|---|---|---|

| Acylase I (Aminoacylase) | N-acetyl-L-amino acids | Hydrolysis of the acetamido group to yield heptanoic acid and acetate. |

| Fatty Acid Amide Hydrolase (FAAH) | N-acyl amides, including N-acyl amino acids | Deacetylation of this compound. |

Oxidative and Reductive Metabolic Transformations

Following deacetylation, the resulting heptanoic acid would be subject to further metabolic transformations, primarily through oxidative pathways.

Beta-Oxidation: As a medium-chain fatty acid, heptanoic acid is a substrate for mitochondrial beta-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA and, in the case of the final three carbons of an odd-chain fatty acid, propionyl-CoA. creative-proteomics.commetabolichealing.com The acetyl-CoA can then enter the citric acid cycle for energy production. libretexts.orglibretexts.org

Omega-Oxidation: While less common for medium-chain fatty acids, omega-oxidation in the endoplasmic reticulum is an alternative pathway that involves the oxidation of the terminal methyl group.

The metabolic fate of the acetate produced from deacetylation would be its conversion to acetyl-CoA by acetyl-CoA synthetase, which can then be utilized in various metabolic pathways, including the citric acid cycle. nih.gov

| Component | Metabolic Pathway | Key Products |

|---|---|---|

| Heptanoic Acid | Beta-Oxidation | Acetyl-CoA, Propionyl-CoA |

| Acetate | Conversion to Acetyl-CoA | Acetyl-CoA |

Role as a Metabolite in Biological Systems

This compound, an N-acetylated derivative of the non-proteinogenic alpha-amino acid 2-aminoheptanoic acid, is recognized as a metabolite within biological systems. Its presence and concentration can be indicative of specific metabolic states and pathway activities. The study of such N-acetylated amino acids is a growing field, revealing their roles beyond simple protein degradation products to include participation in various metabolic and signaling pathways. mdpi.com

Identification in Endogenous Metabolomes

While direct and widespread cataloging of this compound in endogenous metabolomes is not extensively documented, its existence is inferred from the established presence of its precursor, 2-aminoheptanoic acid, and the commonality of N-acetylation as a metabolic process. nilssonlab.secreative-proteomics.com N-acetylated amino acids are frequently detected in untargeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS). nilssonlab.se These compounds can originate from the degradation of N-terminally acetylated proteins or through the direct enzymatic acetylation of free amino acids. researchgate.net

The precursor, 2-aminoheptanoic acid, has been identified in various human biospecimens, suggesting its availability for subsequent acetylation. Metabolomics databases have cataloged its presence in the following:

Blood: Detected in human blood plasma and serum. metaboage.infometabolomicsworkbench.orgcsfmetabolome.ca

Feces: Found in fecal samples. hmdb.ca

Cerebrospinal Fluid (CSF): Identified in human CSF. metabolomicsworkbench.orgcsfmetabolome.ca

The detection of the precursor in these key biological fluids makes the endogenous synthesis of this compound plausible within the human metabolome. metaboage.infometabolomicsworkbench.orgcsfmetabolome.cahmdb.ca

Intermediary Metabolism and Flux Analysis

Specific metabolic flux analyses for this compound are not detailed in the available scientific literature. However, its intermediary metabolism can be postulated based on well-established biochemical pathways involving N-acetylated amino acids (NAAAs). mdpi.com

Biosynthesis: The primary route for the formation of this compound is likely the N-acetylation of its precursor, 2-aminoheptanoic acid. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of the amino acid. creative-proteomics.comwikipedia.org This process is a common mechanism for the modification of both free amino acids and the N-termini of proteins. wikipedia.org The acetyl-CoA used in this reaction is a central metabolite derived from the catabolism of carbohydrates, fatty acids, and other amino acids. creative-proteomics.com

Degradation: The catabolism of this compound is expected to occur via hydrolysis, a reaction catalyzed by enzymes known as aminoacylases. These enzymes cleave the amide bond, releasing acetic acid and regenerating the free amino acid, 2-aminoheptanoic acid. mdpi.com This free amino acid can then re-enter other metabolic pathways.

While the specific enzymes responsible for the synthesis and degradation of this compound have not been characterized, the general pathways for N-acetylated amino acids are well-recognized components of intermediary metabolism, playing roles in detoxification and the regulation of amino acid pools. mdpi.com

Comparative Metabolomics Studies

Specific comparative metabolomics studies detailing the differential abundance of this compound across various physiological or pathological states are limited. However, studies on its precursor, 2-aminoheptanoic acid, provide valuable insights into pathways where its acetylated form might be relevant. The Metabolomics Workbench repository lists several studies where 2-aminoheptanoic acid was identified and compared across different conditions. metabolomicsworkbench.org

| Study ID | Study Title | Biological Source | Condition/Disease | Key Finding Related to 2-Aminoheptanoic Acid | Reference |

|---|---|---|---|---|---|

| ST000046 | Identification of altered metabolic pathways in Alzheimer's disease, mild cognitive impairment and cognitively normals using Metabolomics (plasma) | Blood (Plasma) | Alzheimer's Disease | Metabolite was identified as part of a panel to distinguish between disease, impairment, and control groups. | metabolomicsworkbench.org |

| ST000047 | Identification of altered metabolic pathways in Alzheimer's disease, mild cognitive impairment and cognitively normals using Metabolomics (CSF) | Cerebrospinal Fluid | Alzheimer's Disease | Metabolite was identified in CSF as part of a broad metabolomic screen. | metabolomicsworkbench.org |

| ST000422 | Type 1 Diabetes good glycemic control and controls samples | Blood | Type 1 Diabetes | Metabolite was measured to compare profiles between diabetic patients with good glycemic control and healthy controls. | metabolomicsworkbench.org |

| ST002094 | Commensal intestinal microbiota regulates host luminal proteolytic activity and intestinal barrier integrity through β-glucuronidase activity | Feces | Irritable Bowel Syndrome | Metabolite identified in a study investigating the role of gut microbiota in IBS. | metabolomicsworkbench.org |

| ST000311 | TC and B6 untreated plasma in lupus-prone mice | Blood (Plasma) | Lupus (Mouse Model) | Metabolite was part of the metabolomic profile compared between lupus-prone and control mouse strains. | metabolomicsworkbench.org |

These studies on the precursor suggest that the metabolic pathway involving 2-aminoheptanoic acid and its derivatives, including this compound, may be perturbed in neurological, metabolic, and autoimmune disorders. metabolomicsworkbench.org

Interaction with Enzymes and Biochemical Processes

The interaction of this compound with enzymes is primarily defined by its role as a potential product of acetyltransferases and a substrate for hydrolases.

Substrate Specificity of Acetyltransferases

The biosynthesis of this compound depends on the activity of N-acetyltransferases (NATs). wikipedia.org These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminus of proteins or to free amino acids. creative-proteomics.comwikipedia.org There are several distinct classes of NATs in humans (NatA, NatB, NatC, etc.), which exhibit different substrate specificities, typically determined by the amino acid residues at the N-terminus of a protein. wikipedia.org

While the primary role of many NATs is the co-translational acetylation of nascent polypeptide chains, the existence of N-acetylated free amino acids in metabolomic datasets suggests that free amino acids can also serve as substrates. nilssonlab.se The precise NAT enzyme responsible for the acetylation of non-proteinogenic, medium-chain amino acids like 2-aminoheptanoic acid has not been specifically identified. However, the broad functionality of these enzyme families makes it a plausible reaction. Other acetyltransferases, such as carnitine acetyltransferase (CrAT), have been shown to have specificity for short- to medium-chain acyl-CoAs (C2 to C10), demonstrating that enzymes in this class can handle medium-length carbon chains, although their primary substrates are not free amino acids. sigmaaldrich.com

Enzyme Inhibition or Activation Mechanisms

There is currently no direct scientific evidence to suggest that this compound acts as a significant inhibitor or activator of specific enzymes. N-acylated amino acids are a diverse class of molecules, with some long-chain fatty acyl derivatives acting as signaling molecules. nih.govmdpi.com However, the biological activity of short- or medium-chain N-acetylated amino acids is less understood.

The process of acetylation itself is a key mechanism for regulating enzyme activity. For example, the acetylation of lysine (B10760008) residues within an enzyme's active site can neutralize the positive charge, potentially inhibiting the enzyme's ability to bind negatively charged substrates or cofactors. rupress.org This is a mechanism of enzyme regulation by acetylation, rather than inhibition by an N-acetylated amino acid. It is conceivable that this compound could act as an allosteric regulator or a competitive inhibitor for an enzyme that recognizes structurally similar molecules, but such interactions have not been documented.

Integration of this compound into Broader Metabolic Networks Remains Largely Uncharacterized

The metabolism of N-acyl amino acids, a class of molecules to which this compound belongs, is known to be complex and can involve several enzymatic pathways. elifesciences.orgmdpi.comnih.gov These pathways can lead to the modification of either the acyl chain or the amino acid headgroup. nih.gov Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) have been identified as key regulators in the metabolism of various N-acyl amino acids. elifesciences.org FAAH is an intracellular enzyme, while PM20D1 is a secreted enzyme that can both synthesize and hydrolyze N-acyl amino acids in the circulation. elifesciences.org

Given its structure, it is plausible that this compound could intersect with both fatty acid and amino acid metabolic pathways. The heptanoic acid moiety, a medium-chain fatty acid, could potentially undergo processes similar to other fatty acids, such as beta-oxidation. Beta-oxidation is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgjackwestin.com The metabolism of heptanoic acid itself is known to proceed via beta-oxidation, ultimately leading to the formation of acetyl-CoA and propionyl-CoA. nih.gov The presence of the acetamido group at the second carbon, however, may influence its entry into or the efficiency of this pathway.

Similarly, the amino acid-like portion of the molecule could potentially be subject to reactions common in amino acid metabolism, such as transamination. wikipedia.orgpharmaguideline.comyoutube.com Transamination involves the transfer of an amino group from an amino acid to a keto-acid, a key step in both the synthesis and degradation of amino acids. wikipedia.orgpharmaguideline.com

However, without specific studies on this compound, its precise interactions with these broader metabolic networks remain speculative. Detailed research is needed to identify the specific enzymes that act on this compound, the resulting metabolites, and how these pathways are regulated and integrated with the central carbon metabolism. The following table summarizes the general metabolic pathways that could potentially be involved in the biotransformation of this compound, based on the metabolism of its constituent parts.

| Metabolic Pathway | Potential Role in this compound Metabolism | Key Enzymes/Processes | Potential Products |

| Fatty Acid Metabolism | |||

| Beta-Oxidation | Catabolism of the heptanoic acid backbone. wikipedia.orgjackwestin.comnih.gov | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, etc. | Acetyl-CoA, Propionyl-CoA |

| Fatty Acid Elongation | Potential for chain extension of the heptanoic acid moiety. nih.govdiva-portal.orgnih.gov | Fatty Acid Elongases (Elovl) | Longer-chain N-acyl amino acids |

| Amino Acid Metabolism | |||

| Transamination | Removal or transfer of the amino group. wikipedia.orgpharmaguideline.comyoutube.com | Aminotransferases (Transaminases) | Keto-acid derivatives |

| N-Acyl Amino Acid Metabolism | |||

| Enzymatic Hydrolysis | Cleavage of the amide bond to release heptanoic acid and an acetylated amino acid derivative. elifesciences.orgmdpi.com | Fatty Acid Amide Hydrolase (FAAH), PM20D1 | Heptanoic Acid, N-acetylamino acid |

| Enzymatic Synthesis | Formation from heptanoic acid and an N-acetylated amino acid. elifesciences.orgmdpi.com | PM20D1 | This compound |

Further investigation through metabolomics and enzymatic assays is necessary to confirm these hypothetical integrations and to fully understand the physiological role and metabolic fate of this compound.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," it has not been possible to find specific research data to fully address the detailed outline provided in your request. The existing body of scientific literature does not appear to contain in-depth studies on the design, synthesis, and structure-activity relationships of a wide range of its derivatives, as specified in the requested article structure.

General chemical principles suggest that this compound, as an N-acetylated amino acid, could theoretically undergo various chemical modifications. However, without specific published research, any discussion of its derivatives would be speculative and would not meet the requirement for a scientifically accurate and data-rich article.

Therefore, we are unable to generate the requested article focusing solely on "this compound" with the specified detailed outline due to the lack of available scientific data on this specific compound's derivatives and their structure-activity relationships.

Derivatives and Structural Analogues of 2 Acetamidoheptanoic Acid

Structure-Activity Relationship (SAR) Studies of 2-Acetamidoheptanoic Acid Derivatives

Impact of Stereochemistry on Biological Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the biological activity of many compounds. nih.govnih.gov Since this compound possesses a chiral center at the second carbon atom, it can exist as two enantiomers, (R)-2-acetamidoheptanoic acid and (S)-2-acetamidoheptanoic acid. The spatial arrangement of the acetamido and carboxyl groups relative to the heptyl chain can significantly influence how these molecules interact with chiral biological targets such as enzymes and receptors.

In many instances, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov For analogues of this compound, the specific stereochemistry would be a critical determinant of their biological function. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. nih.gov This underscores the necessity of synthesizing and evaluating enantiomerically pure forms of this compound derivatives to fully characterize their biological profiles.

Table 1: Hypothetical Biological Activity of this compound Enantiomers

| Enantiomer | Hypothetical Target | Predicted Relative Activity | Rationale |

| (R)-2-Acetamidoheptanoic acid | Enzyme X | High | The spatial orientation of the functional groups may allow for optimal binding to the active site of Enzyme X. |

| (S)-2-Acetamidoheptanoic acid | Enzyme X | Low | The mirror-image configuration may result in steric hindrance, preventing effective binding to the active site of Enzyme X. |

This table is illustrative and based on general principles of stereochemistry in drug action, as specific data for this compound is not available.

Linker Region Contributions to Molecular Function

The heptyl chain of this compound can be considered a linker region. Modifications to the length, rigidity, and composition of this linker can profoundly impact the molecule's function. nih.gov For instance, in the design of PROteolysis TArgeting Chimeras (PROTACs), the length of the linker connecting the target protein binder and the E3 ligase recruiter is critical for inducing protein degradation. nih.gov

Computational Modeling and Molecular Design of this compound Analogues

Computational chemistry provides powerful tools for the rational design and analysis of novel molecules, saving time and resources in the drug discovery process.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For analogues of this compound, docking studies would be invaluable for predicting their binding modes and affinities to hypothetical protein targets. By generating a three-dimensional model of the target protein's binding site, researchers can virtually screen a library of this compound derivatives to identify those with the highest predicted binding affinity. nih.gov These simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent analogues. nih.gov

Table 2: Illustrative Molecular Docking Results for Hypothetical this compound Analogues

| Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| (R)-2-Acetamidoheptanoic acid | Enzyme X | -8.5 | Hydrogen bond with Ser-123, hydrophobic interactions with Leu-45 and Val-89. |

| (S)-2-Acetamidoheptanoic acid | Enzyme X | -5.2 | Steric clash with Phe-150. |

| 2-Acetamido-5-phenylpentanoic acid | Enzyme X | -9.1 | Additional π-π stacking with Tyr-152. |

This table presents hypothetical data to illustrate the output of molecular docking studies.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations can provide a detailed understanding of the electronic properties of molecules, such as their charge distribution, molecular orbital energies, and reactivity. rsc.orgrsc.org For this compound and its analogues, QM methods could be used to calculate properties like the electrostatic potential surface, which can help in understanding and predicting interactions with biological targets. researchgate.net These calculations can also be used to determine the relative stabilities of different conformations of the molecules and to study the mechanisms of potential chemical reactions they might undergo.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify potential drug candidates. nih.gov For this compound, a virtual library of derivatives could be designed by systematically modifying its structure. This library could then be screened against the three-dimensional structure of a target protein using molecular docking and other computational methods. nih.gov This approach allows for the rapid evaluation of a vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov This process accelerates the discovery of lead compounds with improved biological activity.

Analytical Characterization Methodologies for 2 Acetamidoheptanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-Acetamidoheptanoic acid. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, NMR analysis would reveal distinct signals corresponding to each unique proton and carbon atom in the molecule.

Based on the structure, the expected ¹H NMR spectrum would feature signals for the methyl protons of the acetyl group, the methine proton at the alpha-carbon (C2), the methylene protons of the heptanoic acid chain, and the terminal methyl group of the chain. The chemical shifts of these protons are influenced by their neighboring atoms. Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the amide and carboxylic acid groups, the alpha-carbon, the acetyl methyl carbon, and the carbons forming the heptanoic acid backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | 10.0 - 12.0 | 175 - 180 |

| Amide (-NH) | 7.5 - 8.5 | N/A |

| Alpha-Carbon (C2-H) | 4.2 - 4.5 | 50 - 55 |

| Acetyl Carbonyl (-C=O) | N/A | 170 - 175 |

| Acetyl Methyl (CH₃) | 1.9 - 2.1 | 22 - 25 |

| C3 Methylene (-CH₂-) | 1.6 - 1.8 | 30 - 35 |

| C4-C6 Methylene (-CH₂-) | 1.2 - 1.4 | 25 - 32 |

| C7 Methyl (-CH₃) | 0.8 - 1.0 | 13 - 15 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. These methods measure the absorption or scattering of infrared radiation as the molecule vibrates.

The IR spectrum of this compound would be characterized by several key absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

An N-H stretching band for the amide group, usually appearing near 3300 cm⁻¹.

A strong C=O stretching band for the amide I band, typically found around 1650 cm⁻¹.

An N-H bending band (amide II) around 1550 cm⁻¹.

C-H stretching bands for the alkyl chain just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing stronger signals for non-polar bonds like the C-C backbone of the heptanoic acid chain.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1725 | 1700-1725 |

| Amide | N-H Stretch | ~3300 | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1650 | ~1650 |

| Amide | N-H Bend (Amide II) | ~1550 | Weak |

| Alkyl Chain | C-H Stretch | 2850-2960 | 2850-2960 |

| Alkyl Chain | C-C Stretch | Weak | 800-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. For compounds like this compound, which lack extensive conjugation, the UV absorption is typically limited to the short-wavelength UV region. The primary chromophores are the carbonyl groups of the carboxylic acid and the amide. These groups undergo n → π* electronic transitions, which result in weak absorption bands. The main absorption for simple carboxylic acids is often observed around 210 nm. The presence of the amide group would likely result in a similar absorption pattern in the far-UV range.

Two-Dimensional Correlation Spectroscopy

Two-Dimensional Correlation Spectroscopy (2DCOS) is an advanced analytical technique that is particularly useful for interpreting complex spectra where bands overlap or change under the influence of an external perturbation, such as temperature, pressure, or concentration. By applying 2DCOS to vibrational spectra (IR or Raman) of this compound, one could study dynamic processes like phase transitions or intermolecular interactions. The resulting synchronous and asynchronous correlation maps help to identify subtle spectral changes and determine the sequence of events at a molecular level, enhancing spectral resolution and providing deeper insights than conventional one-dimensional spectroscopy.

Chromatographic Methods for Isolation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for its isolation from reaction mixtures, purification, and quantitative analysis in various samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic acids. For this compound, a reversed-phase HPLC method would likely be employed.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | C18 (octadecylsilyl) silica gel is commonly used for separating moderately polar compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. |

| Detection | UV detection at a low wavelength (~210 nm) would be suitable due to the carbonyl chromophores. If higher sensitivity and specificity are needed, coupling the HPLC system to a Mass Spectrometer (LC-MS) is the preferred method. |

Gas Chromatography (GC), another powerful separation technique, could also be used, but it would require derivatization of the polar carboxylic acid and amide groups to increase the compound's volatility. This is often achieved by esterification of the acid and silylation of the amide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic acids like this compound. hplc.eu The method's adaptability allows for the separation of a wide range of polar compounds with high resolution and sensitivity.

For compounds such as this compound, reversed-phase HPLC is the most common approach. nih.gov This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. hplc.eusigmaaldrich.com The mobile phase typically consists of an aqueous solution mixed with an organic solvent like acetonitrile or methanol, with acidic modifiers such as formic acid or trifluoroacetic acid (TFA) added to control the ionization state of the analyte and improve peak shape. nih.govwaters.com Isocratic or gradient elution can be employed to achieve optimal separation from other components in a sample matrix. thermofisher.com Detection is commonly performed using ultraviolet (UV) detectors, as the amide bond in this compound provides some UV absorbance, or more advanced detectors like Charged Aerosol Detectors (CAD) for universal detection. sigmaaldrich.comthermofisher.com

| Parameter | Common Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Elution of the analyte from the column |

| Detection | UV-DAD (e.g., 210 nm), CAD, or Mass Spectrometry (MS) | Analyte detection and quantification |

| Flow Rate | 0.3 - 1.0 mL/min | Controls retention time and separation efficiency |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the low volatility of N-acetylated amino acids like this compound, direct analysis by GC is challenging. nih.gov Therefore, a chemical derivatization step is typically required to convert the polar carboxylic acid and amide functionalities into more volatile and thermally stable derivatives, such as fatty acid methyl esters (FAMEs). nih.govnih.govgcms.cz

Once derivatized, the analyte can be separated on a capillary column with a suitable stationary phase, such as a polar nitroterephthalic acid modified polyethylene glycol (FFAP) or a WAX-UI column, which are effective for separating fatty acid derivatives. nih.govnih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. gcms.cz A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. nih.gov

| Parameter | Common Conditions | Purpose |

|---|---|---|

| Column | DB-FFAP, WAX-UI, or HP-5MS | Separation of volatile derivatives |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column |

| Injector Temperature | 240 - 280 °C | Ensures rapid volatilization of the sample |

| Oven Program | Temperature gradient (e.g., 80 °C to 240 °C) | Separates compounds based on boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Analyte detection and quantification |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an effective technique for the analysis of polar and charged molecules, making it well-suited for acidic metabolites. nih.gov In its common configuration, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of a high-voltage electric field. nih.gov

For an acidic compound like this compound, analysis is typically performed at a pH above its pKa, where the carboxylic acid group is deprotonated, conferring a negative charge. This allows it to migrate toward the anode. The composition and pH of the background electrolyte (BGE) are critical parameters that influence separation efficiency and migration time. nih.gov Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity, overcoming the limitations of UV detection for compounds lacking a strong chromophore. nih.gov

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte before instrumental analysis. mdpi.com Common techniques include protein precipitation with organic solvents (e.g., isopropanol), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). unimi.itnih.govmdpi.com

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. gcms.cz For GC analysis of this compound, esterification of the carboxylic acid group is necessary to increase volatility. nih.govresearchgate.net For HPLC and LC-MS analysis, derivatization can be employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency for mass spectrometry, thereby increasing sensitivity. nih.govnih.govddtjournal.com Reagents such as 3-nitrophenylhydrazine (3-NPH), often used with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to label the carboxylic acid group. unimi.itnih.govsemanticscholar.org

Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of metabolites. It measures the mass-to-charge ratio (m/z) of ions and is typically coupled with a chromatographic separation technique.

LC-MS/MS and GC-MS Techniques

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. ddtjournal.com

LC-MS/MS: In LC-MS/MS, the HPLC system is interfaced with a mass spectrometer, commonly using an electrospray ionization (ESI) source. ddtjournal.com For carboxylic acids, ESI is typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov The first mass analyzer (Q1) selects this precursor ion, which is then fragmented in a collision cell (Q2). The resulting product ions are analyzed by the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even in complex biological matrices. semanticscholar.org

GC-MS: In GC-MS, the separated (and derivatized) compounds exiting the GC column are ionized, most commonly by Electron Ionization (EI). nih.govmdpi.com The resulting mass spectra contain characteristic fragmentation patterns that act as a chemical fingerprint, allowing for confident identification of the analyte. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced compared to a GC-FID system. mdpi.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of an ion's elemental formula with a high degree of confidence. For this compound (formula: C₉H₁₇NO₃), the exact mass of the neutral molecule is 187.12084 Da. HRMS can measure this mass with low ppm (parts-per-million) error, enabling its unambiguous identification and differentiation from other isobaric compounds that may be present in a sample.

Isotopic Labeling Strategies in Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. This methodology involves the introduction of a compound, such as this compound, in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). By tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate metabolic pathways, quantify flux through these pathways, and understand the contribution of a specific precursor to various metabolic pools.

The choice of isotopic tracer is critical and depends on the specific metabolic question being addressed. For a molecule like this compound, labeling strategies can be designed to follow the heptanoate backbone, the acetamido group, or the entire molecule.

Stable Isotopes for Metabolic Tracing

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be safely used in a variety of experimental systems, including in vivo studies. Their use in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the detection and quantification of labeled compounds and their metabolic products.

Labeling the Heptanoate Backbone

To investigate the metabolism of the seven-carbon fatty acid chain of this compound, isotopes can be incorporated into the heptanoate moiety. Commercially available isotopically labeled heptanoic acid, such as heptanoic acid (D₁₃, 98%) or heptanoic acid-[2,2,3,3-d4], can serve as a precursor for the synthesis of labeled this compound.

Position-Specific Labeled Heptanoate: Alternatively, labeling specific positions, such as [1-¹³C]heptanoic acid or [7-¹³C]heptanoic acid, allows for the investigation of specific decarboxylation reactions or the fate of the terminal methyl group.

Labeling the Acetamido Group

To trace the fate of the N-acetyl group, isotopes can be introduced into this part of the molecule. This can provide insights into deacetylation processes and the potential for the acetyl group to enter other metabolic pathways, such as the tricarboxylic acid (TCA) cycle via acetyl-CoA.

¹³C-Labeled Acetyl Group: Synthesizing this compound with a [1,2-¹³C₂]acetyl group would enable tracking of the acetyl moiety.

¹⁵N-Labeled Amido Group: The use of a ¹⁵N-labeled amino precursor in the synthesis would place the label on the nitrogen atom, allowing for the study of the nitrogen metabolism associated with this compound.

Dual Labeling Strategies

For more complex metabolic questions, dual-labeling strategies can be employed. For instance, using [¹⁵N]aminoheptanoic acid and then acetylating it with [¹³C₂]acetic anhydride (B1165640) would result in a dually labeled this compound. This would allow for the simultaneous tracking of the nitrogen and the acetyl group, providing a more comprehensive picture of the molecule's breakdown and the subsequent metabolic pathways of its components.

Hypothetical Research Findings from Isotopic Tracing

While specific research on the metabolic tracing of this compound is not extensively published, we can hypothesize potential findings based on the metabolism of other N-acyl amino acids and fatty acids. A study using [U-¹³C₇] this compound in a cell culture model could yield the following hypothetical results, as detected by mass spectrometry.

| Metabolite | Isotopologue | Relative Abundance (%) | Potential Metabolic Pathway |

|---|---|---|---|

| This compound | M+7 | 50.0 | Unmetabolized precursor |

| Heptanoic acid | M+7 | 15.0 | Deacetylation |

| Glutamate (B1630785) | M+5 | 5.0 | Beta-oxidation of heptanoate and entry into the TCA cycle |

| Succinyl-CoA | M+4 | 10.0 | Beta-oxidation of heptanoate |

| Propionyl-CoA | M+3 | 20.0 | Final product of odd-chain fatty acid beta-oxidation |

This hypothetical data suggests that a significant portion of this compound is deacetylated to heptanoic acid. The heptanoic acid then undergoes beta-oxidation, which for an odd-chain fatty acid, results in acetyl-CoA and a final three-carbon unit, propionyl-CoA. The propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle, leading to the labeling of TCA cycle intermediates like glutamate. The detection of these labeled downstream metabolites would provide direct evidence of this metabolic pathway.

Biological Roles and Mechanistic Investigations of 2 Acetamidoheptanoic Acid

Modulation of Enzymatic Activities by 2-Acetamidoheptanoic Acid

The structure of this compound suggests it may interact with and modulate the activity of various enzymes. By analogy to other N-acetylated amino acids and medium-chain fatty acids, its potential impacts on metabolic and regulatory enzymes can be hypothesized.

Based on the metabolism of structurally similar molecules, this compound could potentially influence several metabolic pathways. The heptanoic acid moiety is a medium-chain fatty acid (MCFA), which is known to be rapidly metabolized. MCFAs are transported to the liver and undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. creative-proteomics.comdrugbank.com

Furthermore, other N-acetylated amino acids play significant roles in metabolism. For instance, N-acetylglutamate is a crucial allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the rate-limiting enzyme of the urea (B33335) cycle. wikipedia.orgnih.gov N-acetylaspartate (NAA) serves as a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), an abundant neuropeptide, and is also implicated in providing acetate (B1210297) for lipid synthesis in the brain. nih.govnih.gov

The potential metabolic roles of this compound, inferred from analogous compounds, are summarized in the table below.

| Analogous Compound | Metabolic Role | Potential Implication for this compound |

| Medium-Chain Fatty Acids (MCFAs) | Substrates for β-oxidation, leading to energy production. creative-proteomics.comnih.gov | The heptanoic acid portion could be a source of energy via β-oxidation. |

| N-Acetylglutamate (NAG) | Allosteric activator of carbamoyl phosphate synthetase I (CPSI) in the urea cycle. wikipedia.orgwikipedia.org | Potential to act as a regulator of a metabolic enzyme, though the specific target is unknown. |

| N-Acetylaspartate (NAA) | Precursor for N-acetylaspartylglutamate (NAAG) synthesis and source of acetate for lipid synthesis. nih.govwikipedia.org | Could serve as a precursor for the synthesis of other biological molecules or as a donor of its acyl or amino acid moiety. |

| N-Acetylglycine | Reported to be a human metabolite. nih.gov | Suggests that N-acetylated amino acids are part of normal metabolic pathways. |

A key area of interest for N-acetylated compounds is their potential interaction with histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription. wikipedia.orgnih.gov The structure of this compound, containing an acetyl group, makes it a candidate for interaction with the active site of HDACs, potentially as an inhibitor.

The general mechanism of HDACs involves the deacetylation of an ε-N-acetyl lysine residue. researchgate.net By analogy, small molecules with acetylated moieties can sometimes act as competitive inhibitors of these enzymes.

| Enzyme Class | Function | Potential Interaction with this compound |

| Histone Deacetylases (HDACs) | Remove acetyl groups from lysine residues on histones and other proteins, regulating gene expression. wikipedia.orgnih.gov | The N-acetyl group could potentially interact with the active site of HDACs, possibly leading to competitive inhibition. |

To date, there are no published kinetic studies characterizing the interaction of this compound with specific enzymes. Such studies would be necessary to determine the nature and strength of any potential enzymatic modulation, including determining inhibition constants (Kᵢ) or activation constants (Kₐ).

Role in Cellular Regulatory Processes

By analogy to other bioactive N-acetylated amino acids, this compound could be involved in various cellular regulatory processes, from signaling pathways to gene expression.

N-acylated amino acids are an emerging class of signaling molecules. mdpi.com For example, NAA has been suggested to act as a neurotransmitter by interacting with metabotropic glutamate (B1630785) receptors. wikipedia.org While the signaling roles of many N-acetylated amino acids are still under investigation, it is plausible that this compound could participate in cellular signaling, although the specific pathways are unknown.

If this compound were to act as an HDAC inhibitor, it could have significant effects on gene expression. Inhibition of HDACs leads to an increase in histone acetylation, which is generally associated with a more open chromatin structure and increased gene transcription. nih.gov This is a well-established mechanism by which small molecule HDAC inhibitors exert their biological effects.

Furthermore, the metabolic fate of related compounds suggests other potential epigenetic roles. For instance, NAA metabolism has been linked to histone acetylation in brown adipocytes, where it can influence gene transcription related to differentiation. nih.gov

The potential regulatory roles of this compound, based on analogous compounds, are outlined below.

| Regulatory Process | Role of Analogous Compounds | Potential Role of this compound |

| Cellular Signaling | N-Acetylaspartate (NAA) may function as a neurotransmitter. wikipedia.org | Potential to interact with cell surface or intracellular receptors to modulate signaling cascades. |

| Gene Expression | Histone deacetylase (HDAC) inhibitors alter gene expression by increasing histone acetylation. nih.gov | If it acts as an HDAC inhibitor, it could lead to changes in the expression of a variety of genes. |

| Epigenetic Modifications | N-Acetylaspartate (NAA) metabolism can provide acetate for histone acetylation. nih.gov | Its metabolism could potentially influence the pool of acetyl-CoA available for histone acetyltransferases, thereby indirectly affecting histone acetylation levels. |

Applications as Biochemical Probes

This compound, a synthetically derived N-acetylated amino acid, holds potential as a versatile tool in biochemical research. Its structure, featuring a seven-carbon chain, allows for modifications that can be exploited in the design of probes for studying enzymatic activities and biological pathways.

While direct enzymatic assays utilizing this compound are not extensively documented in publicly available research, its structural characteristics suggest plausible applications as a substrate or inhibitor in assays for enzymes that recognize N-acyl amino acids. Enzymes such as N-acyl amino acid deacetylases are potential targets. tamu.edu These enzymes play roles in various metabolic pathways, and inhibitors are valuable for studying their function. tamu.edu The heptanoyl group of this compound could confer specificity for enzymes that have a preference for medium-chain fatty acyl groups.

Enzyme assays could be designed to measure the activity of a putative hydrolase that cleaves the acetamido group from this compound. Such an assay could involve the quantification of the released heptanoic acid or the free amino group. Alternatively, derivatives of this compound could be synthesized to create chromogenic or fluorogenic substrates, where cleavage of the molecule by an enzyme results in a measurable signal.

The inhibitory potential of this compound against certain enzymes could also be explored. For instance, some N-acyl amino acids have been shown to inhibit fatty acid amide hydrolase (FAAH). mdpi.com An enzyme assay to test this would involve measuring the activity of FAAH on a known substrate in the presence and absence of this compound.

Table 1: Potential Enzyme Assays Involving this compound or its Derivatives

| Assay Type | Enzyme Target (Hypothetical) | Principle | Detection Method |

| Substrate Assay | N-Acetamidoheptanoic Acid Deacetylase | Measurement of product formation (heptanoic acid or 2-aminoheptanoic acid). | Chromatography (HPLC, GC-MS), Spectrophotometry (with appropriate derivatization) |

| Inhibitor Assay | Fatty Acid Amide Hydrolase (FAAH) | Measurement of the inhibition of the hydrolysis of a known FAAH substrate. | Fluorometric, Colorimetric, or Radiometric detection of substrate turnover. |

| Coupled Enzyme Assay | Acyl-CoA Synthetase | Measurement of the formation of 2-acetamidoheptanoyl-CoA. | Spectrophotometric monitoring of a coupled reaction (e.g., NADH depletion). |

The development of labeled probes is a crucial aspect of chemical biology for visualizing and tracking molecules in biological systems. This compound can serve as a scaffold for the synthesis of such probes. Labeling can be achieved by incorporating isotopes (e.g., ¹³C, ³H) or by attaching reporter groups such as fluorophores or biotin.

Radiolabeled this compound could be used in metabolic studies to trace its uptake, distribution, and transformation within cells or organisms. nih.gov For example, studies have been conducted on the incorporation of radioactivity from labeled N-acetylamino acids into RNA. nih.gov

Fluorescently labeled derivatives of this compound could be synthesized to function as imaging agents. These probes could be used to study the localization and dynamics of enzymes that bind to or process N-acyl amino acids. The synthesis would involve conjugating a fluorescent dye to either the carboxyl or amino group of the 2-aminoheptanoic acid backbone, followed by N-acetylation.

Table 2: Examples of Labeled Probes Based on N-acetylated Amino Acids

| Probe Type | Label | Potential Application | Reference Principle |

| Radiolabeled Probe | ¹⁴C or ³H | Tracing metabolic pathways and incorporation into macromolecules. | Incorporation of labeled N-acetylamino acids into RNA. nih.gov |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging of target enzymes or transporters. | Synthesis of fluorescently labeled amino acid conjugates. nih.gov |

| Affinity-Based Probe | Biotin | Identification and purification of binding proteins. | Use of biotinylated probes for affinity capture. |

Building Blocks for Complex Bioactive Molecules and Conjugates

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential biological activities. Its bifunctional nature, possessing both a carboxylic acid and an N-acetylated amine, allows for its incorporation into larger structures such as peptides and conjugates.

The incorporation of non-canonical amino acids like this compound into peptides can lead to the generation of peptidomimetics with novel properties. nih.gov The N-acetyl group can protect the peptide from degradation by aminopeptidases, thereby increasing its stability. The heptanoyl side chain can introduce hydrophobicity, which may influence the peptide's structure, membrane permeability, and interaction with biological targets. nih.gov

Standard solid-phase peptide synthesis (SPPS) methodologies can be adapted to incorporate this compound. nih.gov The carboxylic acid group would be activated for coupling to the N-terminus of a growing peptide chain on a solid support.

Table 3: Potential Effects of Incorporating this compound into Peptides

| Property | Potential Effect | Rationale |

| Enzymatic Stability | Increased | The N-acetyl group can block cleavage by exopeptidases. |

| Hydrophobicity | Increased | The seven-carbon alkyl chain increases the nonpolar character of the peptide. |

| Secondary Structure | Altered | The bulky side chain may favor or disfavor certain peptide conformations. |

| Biological Activity | Modified | Altered binding affinity and selectivity for target receptors or enzymes. |

This compound can be conjugated to other bioactive molecules to create hybrid compounds with enhanced or novel therapeutic properties. mdpi.comnih.gov The carboxylic acid group provides a convenient handle for forming amide or ester linkages with drugs, targeting ligands, or carrier molecules.

For example, conjugating this compound to an existing drug could improve its pharmacokinetic profile by increasing its lipophilicity and ability to cross cell membranes. nih.gov Alternatively, it could be conjugated to a peptide or antibody to target the delivery of the conjugate to specific cells or tissues. The principles of bioconjugation chemistry, such as carbodiimide-mediated coupling, can be employed for these syntheses. mdpi.com

Occurrence and Ecological Significance